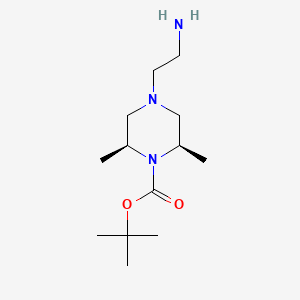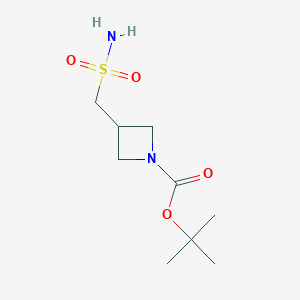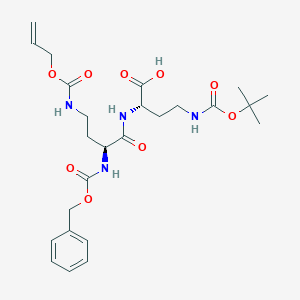![molecular formula C14H16FN3OS B12947263 3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one CAS No. 63397-81-9](/img/structure/B12947263.png)
3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-1-(4-fluorobenzyl)-5-imino-2-thioxoimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a butyl group, a fluorobenzyl group, an imino group, and a thioxo group attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(4-fluorobenzyl)-5-imino-2-thioxoimidazolidin-4-one typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting a suitable amine with an isocyanate or carbodiimide under controlled conditions.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Formation of the Thioxo Group: The thioxo group can be introduced by reacting the intermediate compound with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Industrial Production Methods
Industrial production of 3-Butyl-1-(4-fluorobenzyl)-5-imino-2-thioxoimidazolidin-4-one may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Sodium hydroxide or potassium tert-butoxide can be used as bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyl-1-(4-fluorobenzyl)-5-imino-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The imino and thioxo groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors. The fluorobenzyl group may enhance its binding affinity and specificity towards certain targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-(4-fluorobenzyl)-1-[(5-methyl-2-thienyl)methyl]urea
- 3-Butyl-1-(4-fluorobenzyl)-1-[(6-methoxy-2-oxo-1,2-dihydro-3-quinolinyl)methyl]thiourea
Uniqueness
3-Butyl-1-(4-fluorobenzyl)-5-imino-2-thioxoimidazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thioxo group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
63397-81-9 |
|---|---|
Molecular Formula |
C14H16FN3OS |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
3-butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H16FN3OS/c1-2-3-8-17-13(19)12(16)18(14(17)20)9-10-4-6-11(15)7-5-10/h4-7,16H,2-3,8-9H2,1H3 |
InChI Key |
VMQVPDIEULOCPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=N)N(C1=S)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12947255.png)



![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)
